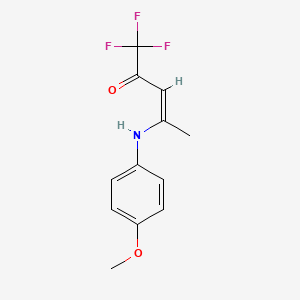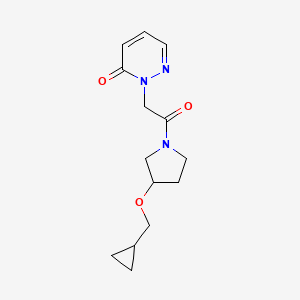
2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been studied extensively for its pharmacological properties.
科学的研究の応用
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic potential. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) —showed remarkable anti-fibrotic effects with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Synthetic Methodology
The compound’s structure allows for versatile synthetic routes. For instance, a catalyst-free method has been developed to synthesize N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique enables the efficient synthesis of a wide range of derivatives.
Neurodegenerative Disease Research
Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signaling is associated with neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s disease. Investigating the compound’s interactions with Trk receptors could provide insights into potential therapeutic interventions .
Antitumor Research
Pyrimidine derivatives have demonstrated antitumor effects. Although direct evidence for this compound is scarce, its structure suggests potential interactions with tumor-related pathways.
特性
IUPAC Name |
2-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13-2-1-6-15-17(13)9-14(19)16-7-5-12(8-16)20-10-11-3-4-11/h1-2,6,11-12H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXWGAFCOZVAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

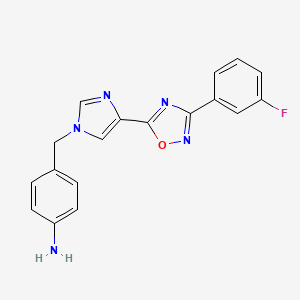
![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)
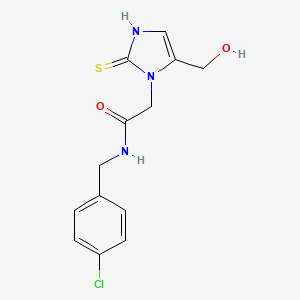

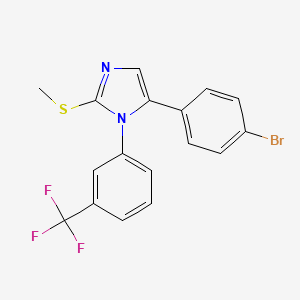
![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)
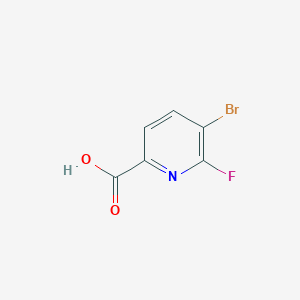
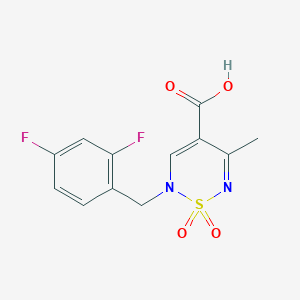
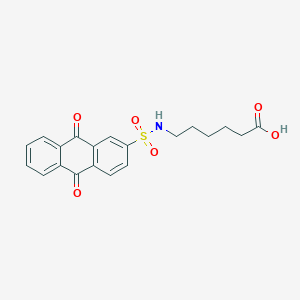
![Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide](/img/structure/B2625492.png)
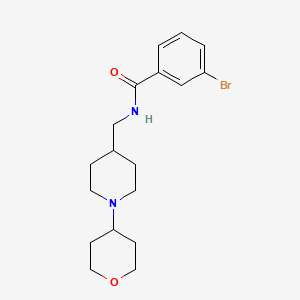
![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)
